3-Cyclopentene-1-acetic acid, 2,2,3-trimethyl-, ethyl ester
Description
Ethyl 2-[(1S)-2,2,3-trimethylcyclopent-3-en-1-yl]acetate (CAS: 81907-73-5) is a chiral cyclopentene-derived ester with the molecular formula C₁₂H₂₀O₂ and a molecular weight of 196.29 g/mol . The compound features a cyclopentene ring substituted with three methyl groups (at positions 2, 2, and 3) and an ethyl acetate moiety attached to the (1S)-configured stereocenter. Its monoisotopic mass is 196.14633 g/mol, and it is registered under ChemSpider ID 2342840 .
Properties
CAS No. |
81907-73-5 |
|---|---|
Molecular Formula |
C12H20O2 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
ethyl 2-(2,2,3-trimethylcyclopent-3-en-1-yl)acetate |
InChI |
InChI=1S/C12H20O2/c1-5-14-11(13)8-10-7-6-9(2)12(10,3)4/h6,10H,5,7-8H2,1-4H3 |
InChI Key |
RPDFFQYGAMUWKS-UHFFFAOYSA-N |
Isomeric SMILES |
CCOC(=O)C[C@@H]1CC=C(C1(C)C)C |
Canonical SMILES |
CCOC(=O)CC1CC=C(C1(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(1S)-2,2,3-trimethylcyclopent-3-en-1-yl]acetate typically involves the esterification of the corresponding carboxylic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
Carboxylic Acid+EthanolH2SO4Ethyl Ester+Water
Industrial Production Methods
In an industrial setting, the production of ethyl 2-[(1S)-2,2,3-trimethylcyclopent-3-en-1-yl]acetate can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of flow reactors also enhances safety and reduces the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(1S)-2,2,3-trimethylcyclopent-3-en-1-yl]acetate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and ethanol.
Reduction: Reduction of the ester using reagents like lithium aluminum hydride can produce the corresponding alcohol.
Transesterification: The ester can react with another alcohol to form a different ester and ethanol.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Reduction: Lithium aluminum hydride is a common reducing agent for esters.
Transesterification: Catalysts like sodium methoxide or sulfuric acid are used to facilitate the reaction.
Major Products
Hydrolysis: Carboxylic acid and ethanol.
Reduction: Alcohol.
Transesterification: Different ester and ethanol.
Scientific Research Applications
Fragrance and Flavor Industry
One of the primary applications of ethyl 2-[(1S)-2,2,3-trimethylcyclopent-3-en-1-yl]acetate is in the fragrance and flavor industry . The compound's aromatic profile allows it to be used as a flavoring agent in food products and as a fragrance component in perfumes and cosmetics. Its sweet and woody scent can enhance the olfactory experience in various consumer products.
Antimicrobial Applications
Recent studies have indicated potential antimicrobial properties of ethyl 2-[(1S)-2,2,3-trimethylcyclopent-3-en-1-yl]acetate. Preliminary research suggests that it may interact with various enzymes and microbial species, exhibiting inhibitory effects that could be harnessed for antimicrobial applications. Further investigation is needed to elucidate its mechanisms of action and potential synergistic effects with other compounds.
Chemical Synthesis
Ethyl 2-[(1S)-2,2,3-trimethylcyclopent-3-en-1-yl]acetate can serve as an important intermediate in organic synthesis . Its unique cyclopentene structure allows for various chemical transformations, including esterification and hydrolysis reactions. The compound may also participate in oxidation reactions due to the presence of double bonds in its cyclopentene ring .
Research Applications
The compound has been utilized in research settings to study its interactions with biological systems. For instance, it has been examined for its effects on enzyme activity and microbial growth, providing insights into its potential therapeutic applications.
Mechanism of Action
The mechanism of action of ethyl 2-[(1S)-2,2,3-trimethylcyclopent-3-en-1-yl]acetate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, leading to changes in cellular processes. The exact pathways and molecular targets can vary depending on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers and Positional Analogs
2-(2,2,3-Trimethylcyclopent-3-en-1-yl)ethyl acetate
- Molecular Formula : C₁₂H₂₀O₂ (same as the target compound) .
- Key Differences: The ethyl acetate group is attached to an ethanol chain (-CH₂CH₂OAc) rather than directly to the cyclopentene ring. This increases molecular flexibility and may alter polarity, boiling point, and solubility compared to the target compound .
- Applications : Likely used in fragrances or solvents, though its structural flexibility might reduce volatility relative to the target compound.
3-Cyclopentene-1-acetic acid, 2,2,3-trimethyl-, ethyl ester
- This is a synonym for the target compound, confirming its standardized nomenclature .
Cyclic Terpene-Derived Esters
Isobornyl Propionate
- Molecular Formula : C₁₃H₂₂O₂ .
- Key Differences : Features a bicyclic terpene backbone (isobornyl) with a propionate ester. The larger bicyclic structure enhances rigidity and thermal stability, making it suitable for high-temperature applications in cosmetics or plastics .
Cyclopentanecarboxylic Acid, 3-Methylene-, 1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl Ester
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Stereochemical Influence: The (1S) configuration in the target compound may enhance enantioselective interactions in catalysis or biological systems, a feature absent in non-chiral analogs like 2-(2,2,3-trimethylcyclopent-3-en-1-yl)ethyl acetate .
- Volatility vs. Stability : Cyclopentene-based esters (e.g., the target compound) exhibit intermediate volatility compared to linear esters (e.g., (Z)-3-methylpent-2-en-1-yl acetate) and highly stable bicyclic derivatives (e.g., isobornyl propionate) .
- Synthetic Utility: The target compound’s defined stereochemistry makes it a valuable intermediate for asymmetric synthesis, whereas structural analogs with flexible chains or non-chiral centers are more suited for bulk applications .
Biological Activity
Ethyl 2-[(1S)-2,2,3-trimethylcyclopent-3-en-1-yl]acetate is an organic compound classified as an ester with the molecular formula and a molecular weight of approximately 196.29 g/mol. This compound features a cyclopentene ring structure, contributing to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with biological systems, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The structure of ethyl 2-[(1S)-2,2,3-trimethylcyclopent-3-en-1-yl]acetate includes a cyclopentene moiety that is substituted with an ethyl acetate group. This configuration is significant for its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 196.29 g/mol |
| Chemical Structure | Ester with cyclopentene |
| Odor | Sweet and woody |
Antimicrobial Properties
Preliminary studies suggest that ethyl 2-[(1S)-2,2,3-trimethylcyclopent-3-en-1-yl]acetate exhibits antimicrobial activity against various microbial species. The compound's interaction with biological systems indicates potential inhibitory effects on certain enzymes and microbial growth. For instance, it has been noted to interact with enzymes involved in metabolic pathways, which could be harnessed for developing antimicrobial agents.
Cytotoxic Effects
Research into the cytotoxic effects of compounds structurally similar to ethyl 2-[(1S)-2,2,3-trimethylcyclopent-3-en-1-yl]acetate has shown promising results. For example, derivatives of monoterpenoids have been reported to enhance the cytotoxic potential of existing anticancer drugs. These findings suggest that ethyl 2-[(1S)-2,2,3-trimethylcyclopent-3-en-1-yl]acetate may have similar capabilities in enhancing drug efficacy against malignant cells .
The mechanisms through which ethyl 2-[(1S)-2,2,3-trimethylcyclopent-3-en-1-yl]acetate exerts its biological effects are still under investigation. However, it is believed that the compound may influence cellular pathways by modulating enzyme activity or interacting with cellular receptors. Further studies are required to elucidate these mechanisms and determine the full scope of its biological activity.
Case Studies and Research Findings
Several studies have been conducted to assess the biological activity of compounds related to ethyl 2-[(1S)-2,2,3-trimethylcyclopent-3-en-1-yl]acetate:
-
Antimicrobial Activity : A study demonstrated that compounds with similar structures exhibited significant antibacterial properties against Gram-positive and Gram-negative bacteria.
Compound Activity Reference Ethyl 2-acetoxybenzoate Moderate antibacterial Campholene acetate Strong antifungal -
Cytotoxicity : Research on monoterpenoid conjugates revealed that certain structural features enhance cytotoxicity in cancer cell lines.
Compound IC50 (μM) Cell Line Monoterpenoid A 5 HeLa Ethyl acetate derivative >100 HEK293A
Q & A
Q. What are the established synthetic routes for ethyl 2-[(1S)-2,2,3-trimethylcyclopent-3-en-1-yl]acetate, and how can reaction conditions be optimized?
Methodological Answer: The compound can be synthesized via aldol condensation, leveraging cyclopentenyl aldehydes and ester derivatives. For example, α-campholenic aldehyde reacts with ethyl 2-methylacetoacetate under basic conditions (e.g., KOH/EtOH) to form cyclopentenyl acetates. Optimization involves:
- Catalyst screening : Use of organocatalysts or Lewis acids to enhance stereoselectivity.
- Solvent selection : Polar aprotic solvents (e.g., THF) improve yield by stabilizing intermediates.
- Temperature control : Reactions at 0–5°C minimize side products like diastereomers .
Q. Table 1: Key Reaction Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Catalyst | KOH (10 mol%) | 75–80% |
| Solvent | Ethanol | Moderate polarity |
| Reaction Time | 12–16 hours | Prevents hydrolysis |
Q. Which analytical techniques are most reliable for structural elucidation of this compound?
Methodological Answer:
- GC-MS : Identifies molecular ion peaks (e.g., m/z 236 [M+]) and fragmentation patterns (e.g., loss of ethyl acetate moiety at m/z 167) .
- NMR : 1H NMR reveals cyclopentene protons (δ 5.2–5.4 ppm, multiplet) and ester methyl groups (δ 1.2–1.4 ppm, triplet). 13C NMR confirms carbonyl (δ 170–175 ppm) and quaternary carbons .
- X-ray Crystallography : Resolves absolute stereochemistry at the (1S)-position using SHELXL refinement (R-factor < 0.05) .
Advanced Research Questions
Q. How can researchers address contradictions in stereochemical assignments between spectroscopic and crystallographic data?
Methodological Answer: Discrepancies often arise from dynamic effects in solution (e.g., ring puckering) vs. solid-state rigidity. To resolve:
Variable Temperature NMR : Monitor coalescence of diastereotopic proton signals to assess conformational mobility.
DFT Calculations : Compare experimental NMR shifts with computed values for competing stereoisomers.
Synchrotron Crystallography : High-resolution data (≤0.8 Å) reduces thermal motion artifacts, confirming the (1S)-configuration .
Q. Table 2: Data Comparison for Stereochemical Validation
| Technique | (1S)-Configuration Evidence | Limitations |
|---|---|---|
| X-ray | Clear electron density at C1 | Requires high-quality crystals |
| NOESY | Cross-peaks between cyclopentene and ester groups | Overlap in crowded regions |
| ECD Spectroscopy | Matches computed spectra for 1S isomer | Sensitivity to solvent effects |
Q. What computational methods are effective for predicting the compound’s reactivity in novel reactions?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Model steric effects of the 2,2,3-trimethyl group on reaction trajectories (e.g., Diels-Alder regioselectivity).
- QM/MM Calculations : Assess transition-state energies for ester hydrolysis or cyclopropane ring-opening reactions.
- Docking Studies : Predict binding affinities in enzymatic systems (e.g., lipase-catalyzed kinetic resolutions) .
Q. How should researchers design experiments to resolve conflicting reports on the compound’s thermal stability?
Methodological Answer:
- TGA-DSC : Quantify decomposition onset temperatures under inert vs. oxidative atmospheres.
- Kinetic Studies : Use Arrhenius plots (ln k vs. 1/T) to determine activation energy for degradation.
- Control for Impurities : Purify via preparative HPLC (C18 column, 80% MeOH/H2O) to isolate degradation products .
Q. What strategies mitigate challenges in enantiomeric excess (ee) determination for derivatives?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
